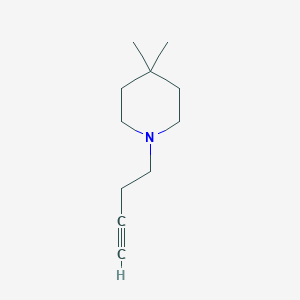![molecular formula C34H39N7O3 B2798805 N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide CAS No. 887208-45-9](/img/no-structure.png)
N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide is a useful research compound. Its molecular formula is C34H39N7O3 and its molecular weight is 593.732. The purity is usually 95%.
BenchChem offers high-quality N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quality Control in Drug Synthesis
The development of quality control methods for compounds derived from [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, which share structural similarities with the specified compound, has been explored to ensure their purity and efficacy as potential antimalarial agents. This involves comprehensive quality control parameters including solubility, identification through infrared and ultraviolet spectroscopy, related impurities assessed by liquid chromatography, and assay by potentiometric titration among others (Danylchenko et al., 2018).
Anticancer and Antimicrobial Activities
Research into derivatives of [1,2,4]triazolo[4,3-a]-quinoline, structurally related to the compound , has demonstrated promising anticancer and antimicrobial properties. For instance, urea derivatives synthesized from 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential as anticancer agents (Reddy et al., 2015). Similarly, some novel 1,2,4-triazole derivatives have been synthesized and found to possess good or moderate antimicrobial activities against various test microorganisms, indicating their utility in developing new antimicrobial agents (Bektaş et al., 2007).
Inotropic Activity
Compounds derived from N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide have been synthesized and evaluated for their positive inotropic activity, showing favorable activity compared to standard drugs like milrinone. This suggests potential applications in cardiovascular therapeutics (Zhang et al., 2008).
Antioxidant Properties
Further investigations into 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives have highlighted their antioxidant activity, with some derivatives exhibiting antioxidant activity significantly higher than ascorbic acid. This indicates their potential in developing treatments for oxidative stress-related disorders (Tumosienė et al., 2020).
Antihistaminic Agents
Research on 4-(3-methoxyphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones has revealed their potential as H1-antihistaminic agents. This class of compounds has shown significant in vivo antihistaminic activity with minimal sedation compared to traditional antihistamines, suggesting their utility in allergy treatment (Alagarsamy et al., 2009).
properties
CAS RN |
887208-45-9 |
|---|---|
Product Name |
N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide |
Molecular Formula |
C34H39N7O3 |
Molecular Weight |
593.732 |
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C34H39N7O3/c1-44-28-14-12-27(13-15-28)39-24-22-38(23-25-39)20-7-19-35-32(42)17-16-31-36-37-34-40(21-18-26-8-3-2-4-9-26)33(43)29-10-5-6-11-30(29)41(31)34/h2-6,8-15H,7,16-25H2,1H3,(H,35,42) |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-benzyl-7-(dimethylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2798722.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2798723.png)

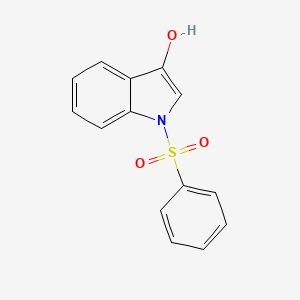
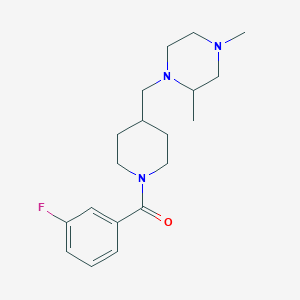
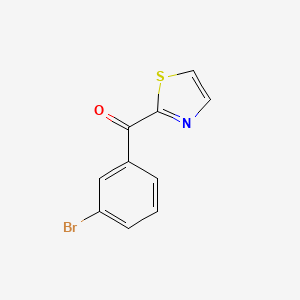
![5-((3,4-Dimethoxyphenyl)(2,6-dimethylmorpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2798733.png)

![Ethyl 3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2798735.png)
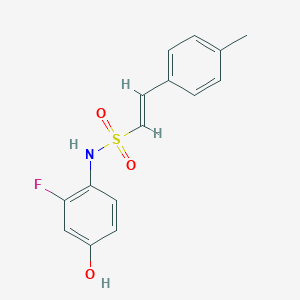
![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2798742.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2798743.png)

